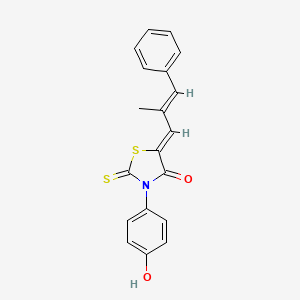![molecular formula C12H18N2O B2919314 (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol CAS No. 2413365-38-3](/img/structure/B2919314.png)
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol is a chiral compound with a specific stereochemistry It features a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a 4-methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Coupling with 4-Methylpyridine: The final step involves coupling the amino group with 4-methylpyridine, which can be achieved through various coupling reactions, such as reductive amination or amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.
科学研究应用
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
(1R,2R)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol: The enantiomer of the compound, with different stereochemistry.
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclopentan-1-ol: A similar compound with a cyclopentane ring instead of cyclohexane.
(1S,2S)-2-[(4-Ethylpyridin-3-yl)amino]cyclohexan-1-ol: A derivative with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and an amino group, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFQNMMGBHTJW-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
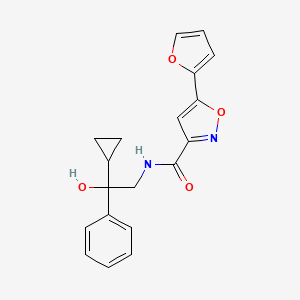
![1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one](/img/structure/B2919235.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)
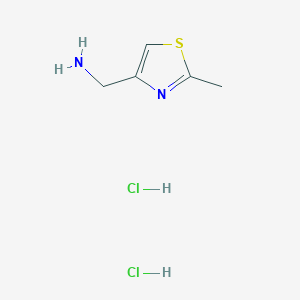
![4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2919241.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)
![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)
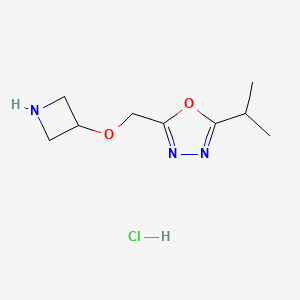
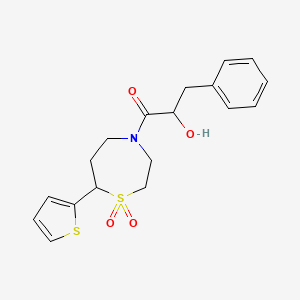
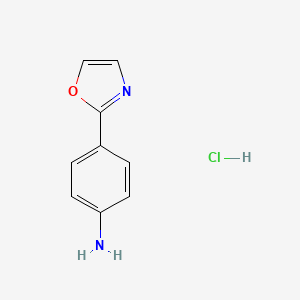
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)
